6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 147269-19-0) is a heterocyclic compound featuring a pyridine ring substituted with a 3-chlorophenyl group at position 6 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₈ClNO₃, with a molecular weight of 249.66 g/mol .
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEDXOYCNKFXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178262 | |
| Record name | 6-(3-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147269-19-0 | |
| Record name | 6-(3-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147269-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often involve refluxing in ethanol or methanol and the use of catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , and it features a dihydropyridine structure that is crucial for its biological activity. The chlorophenyl group enhances its pharmacokinetic properties, making it a suitable candidate for drug development.
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. For instance, studies have shown that certain modifications to the dihydropyridine structure can enhance cytotoxic effects against various cancer cell lines .
- The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
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Metabolic Disorders
- The compound has been identified as a potential modulator of TGR5 (G-protein-coupled bile acid receptor), which is implicated in metabolic diseases such as type II diabetes and obesity. Agonists of TGR5 can improve insulin sensitivity and glucose metabolism, making this compound a candidate for treating metabolic syndrome .
- Its ability to modulate gastrointestinal motility could also be beneficial in treating conditions like Inflammatory Bowel Disease (IBD) and other gastrointestinal disorders .
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Antimicrobial Properties
- Studies have demonstrated that related dihydropyridine compounds possess antimicrobial activity against various pathogens. This suggests that 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid may also exhibit similar properties, warranting further investigation into its efficacy as an antimicrobial agent .
Synthesis and Organic Chemistry Applications
-
Synthetic Intermediates
- The compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways .
- It can be utilized in the preparation of other biologically active compounds through reactions such as nucleophilic substitutions or cyclization processes.
- Coordination Chemistry
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their physicochemical properties:
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Donating Groups: The 3-chlorophenyl group in the target compound decreases electron density on the pyridine ring, enhancing oxidative stability compared to EDG-substituted analogs like the 3-methoxyphenyl derivative .
- Steric and Lipophilicity Effects: The para-chlorophenyl analog (CAS: 147269-16-7) may exhibit steric hindrance distinct from the meta-substituted target compound, affecting binding to enzymatic pockets . The dual chlorine substituent in 5-Chloro-6-(4-chlorophenyl)-...
Biological Activity
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₁₂H₈ClNO₃) is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant studies related to this compound.
Structural Information
The molecular structure of this compound includes a chlorophenyl group attached to a dihydropyridine core. The compound can be represented by the following structural formula:
- Molecular Formula : C₁₂H₈ClNO₃
- SMILES : C1=CC(=CC(=C1)Cl)C2=CC=C(C(=O)N2)C(=O)O
- InChIKey : XAEDXOYCNKFXGA-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology.
Antitumor Activity
Research has shown that derivatives of dihydropyridines, including this compound, exhibit significant antitumor properties. A study indicated that compounds in this class could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
Antibacterial Properties
Dihydropyridines have also been investigated for their antibacterial effects. The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antibacterial activity against Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
Similar compounds have been noted for their cardiotonic effects, which can improve heart function. This activity is attributed to the modulation of calcium channels and phosphodiesterase inhibition, making these compounds candidates for treating heart failure .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Combining appropriate aldehydes with amines or other nucleophiles.
- Cyclization : Formation of the dihydropyridine ring through cyclization reactions.
- Functionalization : Introduction of the carboxylic acid and chlorophenyl groups through various synthetic routes.
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
